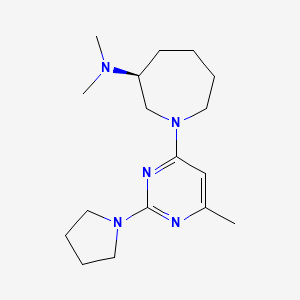

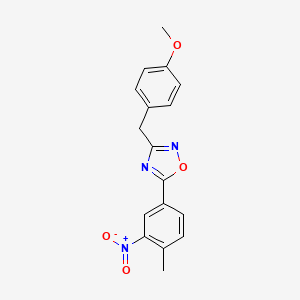

![molecular formula C10H18N4O2S B5578948 (3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation and reaction of various chemical groups, potentially offering insights into the synthesis process of the target compound. For instance, studies on similar thiadiazoles and their derivatives highlight the importance of specific functional group reactions and the conditions under which these reactions are optimized (Pyrih et al., 2023).

Molecular Structure Analysis

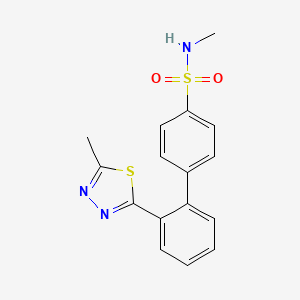

Molecular structure analysis typically involves crystallography and spectroscopic studies. For example, X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which could offer insights into the structural analysis of the target compound (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of thiadiazoles and similar compounds have been explored through various studies, including their reactions with other chemical entities and the resulting properties. For instance, the reactivity of thiadiazoles with different reagents under varying conditions provides valuable information on potential chemical reactions and properties of the target compound (Roman, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability can be inferred from studies on similar compounds. Spectroscopic methods like Raman and FT-IR spectroscopy have been applied to characterize compounds, potentially offering methods for analyzing the physical properties of the target compound (Toledo et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions, functional group behavior, and interactions with other molecules, are crucial for understanding a compound's potential applications and behavior. Studies involving the synthesis and reactivity of thiadiazole derivatives provide insights into the chemical properties that could be relevant for the target compound (Myuller et al., 1980).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives have been a significant area of interest due to their potential applications in various fields. For instance, semicyclic thioacylamidines reacting with pentamethyleneoxaziridine have been studied for yielding novel ω-aminoalkyl-1,2,4-thiadiazoles, which are useful intermediates in synthesizing more complex molecules (Paetzel et al., 1990). Similarly, the synthesis of N-alkylamine- and N-cycloalkylamine-derived thiadiazoles from dimethyl dithiocarbamates explores the structural versatility and potential bioactivity of these compounds (Foks et al., 2014).

Photodynamic Therapy and Antimicrobial Agents

Certain thiadiazole derivatives have been explored for their photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020). Additionally, thiadiazolidinones derived from thiadiazoles have shown potential as antimicrobial agents, indicating the broad utility of these compounds in developing new therapeutics (Patel et al., 2012).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, has provided insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets (Malinovskii et al., 2000).

Antioxidant, Antitumor, and Antimicrobial Activities

The exploration of thiadiazole derivatives for their biological activities has been a fruitful area of research. For instance, microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including thiadiazole derivatives, has been investigated for their inhibition effects on human carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2016).

Propriétés

IUPAC Name |

(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-10(16)4-5-14(6-7(10)15)9-11-8(12-17-9)13(2)3/h7,15-16H,4-6H2,1-3H3/t7-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRNCALYBLZQSB-XVKPBYJWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1O)C2=NC(=NS2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C[C@@H]1O)C2=NC(=NS2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)